(S)-Veludacigib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

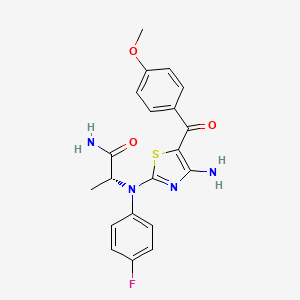

Molecular Formula |

C20H19FN4O3S |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

(2R)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide |

InChI |

InChI=1S/C20H19FN4O3S/c1-11(19(23)27)25(14-7-5-13(21)6-8-14)20-24-18(22)17(29-20)16(26)12-3-9-15(28-2)10-4-12/h3-11H,22H2,1-2H3,(H2,23,27)/t11-/m1/s1 |

InChI Key |

HSBUVKDEUUJREZ-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](C(=O)N)N(C1=CC=C(C=C1)F)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)OC)N |

Canonical SMILES |

CC(C(=O)N)N(C1=CC=C(C=C1)F)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Veludacigib: A Technical Guide to CDK4/6 Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Veludacigib is a potent and selective small molecule inhibitor targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of various cancers. This document provides an in-depth technical overview of the target validation studies for this compound, establishing the rationale and scientific basis for its development as a therapeutic agent. The information presented herein is a composite representation based on established methodologies and data for the CDK4/6 inhibitor class of drugs.

Core Target: CDK4/6 and the Cell Cycle

The primary targets of this compound are CDK4 and CDK6. In complex with D-type cyclins, these kinases phosphorylate the Retinoblastoma protein (Rb).[1][2] This phosphorylation event releases the transcription factor E2F, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division.[3] In many cancer types, this pathway is dysregulated, leading to uncontrolled cell proliferation.[1][2] this compound is designed to inhibit CDK4/6, thereby preventing Rb phosphorylation and inducing G1 cell cycle arrest.[4]

Signaling Pathway

The mechanism of action of this compound is centered on the inhibition of the Cyclin D-CDK4/6-Rb-E2F pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies of CDK4/6 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| CDK4/Cyclin D1 | 5 |

| CDK6/Cyclin D3 | 12 |

| CDK1/Cyclin B | >10,000 |

| CDK2/Cyclin E | >5,000 |

| CDK5/p25 | >10,000 |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Rb Status | EC50 (nM) |

| MCF-7 | Breast Cancer (ER+) | Proficient | 50 |

| T-47D | Breast Cancer (ER+) | Proficient | 75 |

| MDA-MB-231 | Breast Cancer (TNBC) | Deficient | >10,000 |

| A549 | Lung Cancer | Proficient | 250 |

| HCT116 | Colon Cancer | Proficient | 150 |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |

| MCF-7 | Breast Cancer | This compound (50 mg/kg, oral, daily) | 85 |

| Patient-Derived Xenograft (PDX) - ER+ Breast Cancer | Breast Cancer | This compound (50 mg/kg, oral, daily) | 78 |

| HCT116 | Colon Cancer | This compound (75 mg/kg, oral, daily) | 65 |

Experimental Protocols

Detailed methodologies for key target validation experiments are provided below.

Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against a panel of cyclin-dependent kinases.

Methodology:

-

Reagents: Recombinant human CDK/cyclin complexes, substrate (e.g., Rb-CTF), ATP, this compound, assay buffer.

-

Procedure:

-

A radiometric or fluorescence-based assay format is utilized.

-

This compound is serially diluted and incubated with the CDK/cyclin complex.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The reaction is allowed to proceed for a defined period at 30°C.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for 72 hours.

-

Cell viability is assessed using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo) assay.

-

-

Data Analysis: EC50 values are determined from the dose-response curves.

Western Blotting for Rb Phosphorylation

Objective: To confirm the on-target effect of this compound by measuring the phosphorylation of Rb.

Methodology:

-

Cell Treatment: Cancer cells are treated with varying concentrations of this compound for 24 hours.

-

Protein Extraction: Cells are lysed, and protein concentration is determined.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-Rb (Ser780, Ser807/811) and total Rb.

-

The membrane is then incubated with HRP-conjugated secondary antibodies.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Cells are treated with this compound for 24-48 hours.

-

Cell Staining: Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide) containing RNase.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in G1, S, and G2/M phases is quantified using cell cycle analysis software.

Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate direct target engagement of this compound with CDK4/6 in a cellular context.

Methodology:

-

Cell Treatment: Intact cells are treated with this compound or vehicle control.

-

Thermal Challenge: The treated cells are heated to a range of temperatures.

-

Lysis and Centrifugation: Cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.

-

Protein Quantification: The amount of soluble CDK4 and CDK6 in the supernatant is quantified by Western blotting or mass spectrometry.

-

Data Analysis: A melting curve is generated, and a shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously implanted into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

Conclusion

The comprehensive target validation studies for this compound, modeled on the well-established data for the CDK4/6 inhibitor class, provide a robust scientific foundation for its clinical development. The potent and selective inhibition of CDK4/6, leading to cell cycle arrest and tumor growth inhibition in preclinical models, strongly supports its potential as an effective anti-cancer agent. The detailed methodologies presented in this guide offer a framework for the continued investigation and development of this compound and other novel CDK4/6 inhibitors.

References

- 1. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

(S)-Veludacigib: A Preclinical Review of a Selective CDK9 Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

(S)-Veludacigib (AZD4573) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has demonstrated significant preclinical activity in various hematological cancer models. This document provides a comprehensive review of the available preclinical data, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Targeting Transcriptional Addiction

This compound exerts its anti-tumor effects by targeting the transcriptional machinery of cancer cells. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at serine 2 (pSer2), a critical step for the release of paused RNAPII and the elongation of transcription.[1][2]

In many hematological malignancies, cancer cells become dependent on the continuous high-level expression of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL-1) and the oncogene MYC.[2][3] By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a rapid dose- and time-dependent decrease in pSer2-RNAPII levels.[3][4][5] This suppression of transcriptional elongation preferentially affects genes with short-lived mRNA and protein products, resulting in the swift depletion of critical survival proteins like MCL-1 and MYC.[3] The loss of these key pro-survival signals ultimately triggers caspase activation and induces apoptosis in cancer cells.[4][5]

Quantitative Preclinical Data

The preclinical activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Potency and Activity

| Parameter | Value | Cell Line/Context | Reference |

| CDK9 IC50 | < 4 nM | Biochemical Assay | [3][4][5] |

| Median Caspase EC50 | 30 nM | Hematological Cancer Cell Panel | [3][6] |

| Median GI50 | 11 nM | Hematological Cancer Cell Panel (24h) | [3][6] |

| Caspase Activation EC50 | 13.7 nM | MV4-11 (Acute Myeloid Leukemia) | [4][5] |

| Binding Kinetics (t1/2) | 16 min | Biochemical Assay | [1] |

| Selectivity | >10-fold vs other CDKs | Biochemical Assays (FRET) | [3][6] |

Table 2: In Vivo Efficacy in Xenograft Models

| Cancer Model | Dosing Schedule | Outcome | Reference |

| MV-4-11 Xenograft | 15 mg/kg, twice weekly | Tumor Regression | [1] |

| MV-4-11 Xenograft | 5 or 15 mg/kg, BID q2h, 2 days on/5 days off | Dose-dependent response, with 15 mg/kg leading to sustained regressions | [2] |

| AML PDX Models | Not specified | >50% reduction of leukemic blasts in bone marrow in 5 out of 9 models | [2] |

| Subcutaneous Xenografts (MM, AML, NHL) | Not specified | Durable Regressions | [3][6] |

| Disseminated Models (MM, AML, NHL) | Not specified | Durable Regressions | [3][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the "Materials and Methods" section of Cidado et al., 2020, Clinical Cancer Research.[7]

Cell-Based Assays

-

Cell Lines and Reagents : this compound (AZD4573) was synthesized by AstraZeneca. For in vitro assays, the compound was solubilized in DMSO to a concentration of 10 mmol/L and subsequently diluted to achieve a final DMSO concentration of 0.3% in cell culture.[7]

-

Caspase Activation and Viability Screening : A panel of hematological and solid tumor cell lines were treated with this compound. Caspase activation was assessed at 6 hours post-treatment, while cell viability was measured at 24 hours.[2]

-

Western Blotting : Cells were treated with a dose response of this compound for specified time points. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against pSer2-RNAPII, MCL-1, MYC, and other relevant proteins. Densitometry was used for quantification.

In Vivo Xenograft Studies

-

Animal Models : Subcutaneous xenograft models were established by injecting cancer cell lines (e.g., 5 x 10^6 MV-4-11 cells) into immunocompromised mice.[7] For patient-derived xenograft (PDX) models, tumor fragments or cells were implanted into recipient mice. All animal studies were conducted in accordance with institutional animal care and use committee guidelines.[7]

-

Dosing and Administration : this compound was administered intraperitoneally (i.p.) at doses of 5 or 15 mg/kg. A common dosing schedule was twice daily with a 2-hour interval (BID q2h) for 2 consecutive days, followed by 5 days of rest.[7]

-

Efficacy Assessment : Tumor volumes were measured regularly to assess anti-tumor activity. For disseminated leukemia models, tumor burden in the bone marrow was evaluated by flow cytometry for human-specific markers.[2]

-

Pharmacodynamic Analysis : Tumor and blood samples were collected at specified time points after dosing to analyze biomarkers such as pSer2-RNAPII and apoptosis markers (e.g., Annexin V staining) to confirm target engagement and downstream effects.[2]

Transcriptomic and Proteomic Analyses

-

RNA Sequencing and Mass Spectrometry : To understand the global impact of CDK9 inhibition, transcriptomic (RNA-seq) and proteomic (mass spectrometry) analyses were performed on cancer cells treated with this compound. These analyses helped identify the rapid modulation of genes and proteins, confirming the depletion of short-lived transcripts like MCL-1 and MYC.[2]

References

- 1. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]

- 2. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AZD4573 | CDK | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. AZD4573 [openinnovation.astrazeneca.com]

- 7. aacrjournals.org [aacrjournals.org]

(S)-Veludacigib In Vitro Kinase Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Veludacigib, also known as BAY 2965501, is a potent and selective, orally available small molecule inhibitor of Diacylglycerol Kinase Zeta (DGKζ). DGKζ is a critical negative regulator of T-cell receptor signaling. By inhibiting DGKζ, this compound enhances T-cell and Natural Killer (NK) cell-mediated anti-tumor immunity, positioning it as a promising candidate in cancer immunotherapy. This technical guide provides an in-depth overview of the in vitro kinase assay methodologies relevant to the characterization of this compound, including its mechanism of action, inhibitory potency, and the experimental protocols used to assess its activity.

Mechanism of Action

This compound targets DGKζ, a lipid kinase that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). In the context of T-cell activation, DAG is a crucial second messenger that activates downstream signaling pathways, leading to T-cell proliferation and effector functions. DGKζ acts as an intracellular immune checkpoint by converting DAG to PA, thereby attenuating T-cell receptor signaling. By inhibiting DGKζ, this compound maintains high levels of DAG, leading to sustained T-cell activation and an enhanced anti-tumor immune response.[1][2] This mechanism is further supported by observations that this compound treatment leads to increased phosphorylation of ERK (pERK), a key component of the MAPK signaling pathway downstream of DAG, and enhances cytokine production and cytotoxic activity in T-cells.[3][4][5]

Figure 1. Mechanism of Action of this compound.

Quantitative Data: In Vitro Potency

This compound has demonstrated potent inhibitory activity against both human and mouse DGKζ in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | Species | IC50 (nM) | Reference |

| DGKζ | Human | 27 | [6] |

| DGKζ | Mouse | 35 | [7] |

| DGKζ | Human | 76 (ADP-Glo assay) | [2] |

Note on Selectivity: this compound is reported to be a highly selective inhibitor of DGKζ.[1][3] While it is known to have high selectivity against other DGK isoforms, a comprehensive public kinase selectivity panel detailing IC50 values against a broad range of kinases is not currently available.[7] One study noted that at their respective IC50 values against DGKα, ritanserin and its analogs did not show inhibitory activity against DGKζ.[8]

Experimental Protocols

The in vitro kinase activity of DGKζ and its inhibition by this compound is commonly assessed using a luminescent-based assay that measures the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a commercially available platform suitable for this purpose.

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the DGKζ kinase reaction is carried out, during which ATP is converted to ADP. An ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore reflects the DGKζ activity.

Figure 2. ADP-Glo™ Kinase Assay Workflow.

Materials and Reagents

-

Recombinant human DGKζ enzyme

-

This compound (or other test compounds)

-

Diacylglycerol (DAG) substrate (e.g., in a lipid vesicle formulation)

-

ATP

-

Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Multi-well plates (white, opaque for luminescence reading)

-

Plate reader with luminescence detection capabilities

General Protocol for DGKζ Inhibition Assay

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

-

Kinase Reaction Setup:

-

In a multi-well plate, add the kinase reaction buffer.

-

Add the this compound dilutions or vehicle control to the appropriate wells.

-

Add the DGKζ enzyme to all wells except for the negative control.

-

Add the DAG substrate to all wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).

-

-

Initiation of Kinase Reaction:

-

Start the reaction by adding ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

ATP Depletion:

-

Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for approximately 40 minutes.

-

-

ADP Detection and Signal Generation:

-

Add Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent generation of a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition of DGKζ activity for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Logical Relationships in Data Analysis

The analysis of the in vitro kinase assay data involves a series of logical steps to determine the inhibitory potency of the test compound.

Figure 3. Data Analysis Workflow.

Conclusion

The in vitro kinase assay is a fundamental tool for characterizing the activity of novel kinase inhibitors like this compound. The data generated from these assays, particularly the IC50 values, provide a quantitative measure of the compound's potency. The ADP-Glo™ assay format offers a robust and high-throughput method for assessing DGKζ inhibition. While this compound has been shown to be a potent and selective inhibitor of DGKζ, a comprehensive public profiling against a broad kinase panel would further solidify its selectivity profile and aid in the prediction of potential off-target effects. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BAY-2965501, a first-in-class DGKZ inhibitor for cancer immunotherapy | BioWorld [bioworld.com]

- 7. Preclinical characterization of BAY-2965501, a potent and selective DGK-ζ inhibitor | BioWorld [bioworld.com]

- 8. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Veludacigib: A Deep Dive into its Structural Biology and Binding with Diacylglycerol Kinase Zeta (DGKζ)

For Researchers, Scientists, and Drug Development Professionals

(S)-Veludacigib (also known as BAY 2965501) is a potent and selective, orally available small molecule inhibitor of diacylglycerol kinase zeta (DGKζ).[1] This enzyme plays a critical role as an intracellular immune checkpoint by down-modulating T-cell activation.[2] By targeting DGKζ, this compound represents a promising novel approach in cancer immunotherapy, aiming to enhance the body's own anti-tumor immune response. This technical guide provides an in-depth analysis of the structural biology and binding characteristics of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action.

Quantitative Binding Affinity

This compound demonstrates potent and selective inhibition of DGKζ. The half-maximal inhibitory concentration (IC50) values have been determined for both human and mouse orthologs of the enzyme, highlighting its cross-species activity. This activity was determined using the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity by quantifying ADP production.[3][4]

| Compound | Target | Species | IC50 (nM) | Assay |

| This compound (BAY 2965501) | DGKζ | Human | 27 | ADP-Glo™ Kinase Assay |

| This compound (BAY 2965501) | DGKζ | Mouse | 35 | ADP-Glo™ Kinase Assay |

Structural Biology and Binding Mode

As of the latest available data, a crystal structure of this compound in complex with DGKζ has not been publicly disclosed. However, a computed structure model of human DGKζ is available through the AlphaFold Protein Structure Database (AF-Q13574-F1), providing a framework for understanding its potential binding interactions.[5]

Studies have revealed that this compound exhibits a unique, ATP-cooperative binding mode .[3][6] This suggests that the inhibitor's affinity for DGKζ may be enhanced in the presence of ATP, the enzyme's co-substrate. This binding mechanism can contribute to the inhibitor's potency and selectivity.

The DGKζ protein is a lipid kinase that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). The structure of DGKζ, like other kinases, contains a catalytic domain responsible for this enzymatic activity. It is within this domain that this compound is presumed to bind, interfering with the kinase's ability to process its substrates. While the precise binding site and interacting residues are yet to be confirmed through experimental structural data, the ATP-cooperative nature of its binding suggests an interaction within or near the ATP-binding pocket of the enzyme.

Mechanism of Action: Modulating T-Cell Signaling

This compound exerts its immunomodulatory effects by inhibiting DGKζ within T-cells. DGKζ acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, phospholipase C-γ1 (PLCγ1) is activated, leading to the production of two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DGKζ terminates DAG-mediated signaling by converting DAG to phosphatidic acid (PA).

By inhibiting DGKζ, this compound prevents the metabolism of DAG, leading to its accumulation.[7] Elevated DAG levels prolong and enhance downstream signaling pathways, most notably the Ras-ERK and PKCθ-NF-κB pathways.[8] This sustained signaling results in increased T-cell activation, proliferation, and effector functions, such as cytokine production and cytotoxicity against tumor cells.[2] A key biomarker of this enhanced signaling is the increased phosphorylation of ERK (pERK).[1]

The following diagram illustrates the central role of DGKζ in the T-cell receptor signaling pathway and the mechanism by which this compound enhances anti-tumor immunity.

Experimental Protocols

Determination of IC50 using ADP-Glo™ Kinase Assay

The IC50 values of this compound against DGKζ were determined using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound. The following is a generalized protocol for such an experiment.

Materials:

-

Recombinant human or mouse DGKζ enzyme

-

This compound (or BAY 2965501) of varying concentrations

-

Substrate: Diacylglycerol (DAG) in a suitable buffer

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

96-well or 384-well white assay plates

-

Luminometer

Procedure:

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing the DGKζ enzyme, DAG substrate, and reaction buffer in the wells of the assay plate.

-

Add this compound at a range of concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

-

Incubate at room temperature for approximately 40 minutes.

-

-

ADP to ATP Conversion and Luminescence Detection:

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP.

-

The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and therefore inversely proportional to the inhibition of DGKζ.

-

Plot the luminescence (or percent inhibition) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.

-

The following flowchart outlines the experimental workflow for determining the IC50 of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical characterization of BAY-2965501, a potent and selective DGK-ζ inhibitor | BioWorld [bioworld.com]

- 5. rcsb.org [rcsb.org]

- 6. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Manipulation of diacylglycerol and ERK-mediated signaling differentially controls CD8+ T cell responses during chronic viral infection [frontiersin.org]

- 8. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

(S)-Veludacigib: A Technical Guide to Preclinical and Clinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Veludacigib, also known as BAY 2965501, is a potent and selective, orally available small molecule inhibitor of diacylglycerol kinase zeta (DGKζ). DGKζ is a critical negative regulator of T-cell and Natural Killer (NK) cell activation, functioning as an intracellular immune checkpoint. By inhibiting DGKζ, this compound aims to enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data for this compound, compiled from preclinical studies and preliminary clinical trial findings.

Pharmacokinetics

Pharmacokinetic data for this compound in humans is emerging from an ongoing Phase 1 clinical trial (NCT05614102).[1] While detailed quantitative data from this trial is not yet fully published, preclinical studies in mice provide initial insights into the compound's profile.

Preclinical Pharmacokinetics in Mice

The following table summarizes the key pharmacokinetic parameters of Veludacigib (BAY 2965501) observed in mice.

| Parameter | Value | Species | Route of Administration | Reference |

| Clearance | 1.0 L/h/kg | Mouse | Intravenous | [2] |

| Volume of Distribution (Vd) | 4.0 L/kg | Mouse | Intravenous | [2] |

| Area Under the Curve (AUC) | 1.2 kg·h/L | Mouse | Intravenous | [2] |

| Oral Bioavailability | 100% | Mouse | Oral | [2] |

Pharmacodynamics

The pharmacodynamic activity of this compound is centered on its ability to enhance the effector functions of key immune cells.

In Vitro Activity

Veludacigib has demonstrated potent and selective inhibition of DGKζ in enzymatic assays.

| Assay | IC50 (nM) | Species | Reference |

| DGKζ Inhibition | 27 | Human | [2] |

| DGKζ Inhibition | 35 | Mouse | [2] |

Mechanism of Action

This compound's mechanism of action is based on the inhibition of DGKζ, which leads to the accumulation of diacylglycerol (DAG) at the immune synapse of T-cells and NK-cells. This accumulation enhances downstream signaling pathways, resulting in increased activation, proliferation, and effector functions of these immune cells.

Figure 1: this compound Mechanism of Action. By inhibiting DGKζ, this compound prevents the conversion of DAG to PA, leading to enhanced T-cell activation.

Preclinical and Clinical Evidence of Activity

-

T-Cell Activation: In peripheral blood mononuclear cells (PBMCs) from healthy donors stimulated with anti-CD3, Veludacigib enhanced T-cell receptor-dependent activity, leading to a significant increase in phosphorylated ERK (pERK) in both CD8+ and CD4+ T-cells.[2]

-

Tumor Cell Killing: Veludacigib treatment resulted in a dose-dependent enhancement of T-cell-mediated killing of MART1-expressing human melanoma cells in vitro.[2]

-

NK-Cell Activation: The compound was also shown to activate human NK-cells, leading to increased IFN-γ secretion and enhanced killing of HLA-deficient tumor cells.[2]

-

In Vivo Efficacy: In syngeneic mouse tumor models, including testicular teratoma (F9) and hepatocellular carcinoma (Hepa 129), Veludacigib demonstrated dose- and T-cell-dependent anti-tumor efficacy.[2]

-

Clinical Proof of Mechanism: Preliminary data from the ongoing Phase 1 trial (NCT05614102) indicates that treatment with BAY 2965501 leads to a dose-dependent increase in pERK in T-cells, confirming target engagement in patients.

Experimental Protocols

Detailed experimental protocols for the key assays are summarized below. It is important to note that specific details such as cell numbers, reagent concentrations, and incubation times may vary between individual experiments and are often not fully disclosed in publicly available literature.

In Vitro DGKζ Inhibition Assay

A biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified DGKζ enzyme.

References

The Discovery and Development of (S)-Veludacigib: A First-in-Class DGKζ Inhibitor for Cancer Immunotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of immunotherapy has revolutionized the landscape of cancer treatment. However, a significant portion of patients do not respond to current immunotherapies, such as checkpoint inhibitors, and many who initially respond eventually develop resistance. This has spurred the search for novel therapeutic targets that can overcome these limitations and broaden the applicability of immunotherapy. One such promising target is Diacylglycerol Kinase Zeta (DGKζ), a critical negative regulator of T-cell activation. (S)-Veludacigib (BAY 2965501) is a first-in-class, potent, and selective inhibitor of DGKζ currently in clinical development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and experimental protocols associated with this compound and its analogs, offering valuable insights for researchers and drug developers in the field of oncology and immunology.

The Role of DGKζ in T-Cell Signaling and Cancer Immunity

Diacylglycerol (DAG) is a crucial second messenger in T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen presented by a tumor cell, DAG is produced and activates downstream signaling pathways, including the Ras-ERK and PKC-NF-κB pathways, which are essential for T-cell activation, proliferation, and effector functions. DGKζ terminates this signaling cascade by phosphorylating DAG to phosphatidic acid (PA). In the tumor microenvironment, this negative regulatory function of DGKζ can be exploited by cancer cells to suppress anti-tumor immunity. By inhibiting DGKζ, this compound aims to sustain DAG signaling, thereby enhancing T-cell activation and promoting a robust and durable anti-cancer immune response.

Discovery and Synthesis of this compound

This compound (BAY 2965501) was identified through a high-throughput screening and lead optimization program aimed at discovering potent and selective DGKζ inhibitors. While the specific synthetic route for this compound is proprietary and not publicly detailed, the general synthesis of similar small molecule kinase inhibitors often involves a multi-step process. This typically includes the construction of a core heterocyclic scaffold followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of related DGK inhibitors has been described in the scientific literature, often involving coupling reactions to build the final molecule from key intermediates. For instance, the synthesis of some DGKα inhibitors has been reported to involve the reaction of an indole derivative with a piperazine moiety.

Structure-Activity Relationship (SAR) of DGKζ Inhibitors

While a detailed SAR for this compound and its direct analogs is not extensively published, general SAR principles for DGK inhibitors have been explored. Studies on other DGK inhibitor scaffolds have revealed key structural features that influence potency and selectivity. For many kinase inhibitors, including those targeting DGKs, a heterocyclic core often serves as a scaffold for orienting substituents into the ATP-binding pocket. Modifications to the substituents on this core can dramatically impact activity. For example, in a series of indole-based DGKα inhibitors, the nature and position of functional groups on the indole ring and the piperazine moiety were found to be critical for inhibitory activity. The development of dual DGKα/ζ inhibitors has also been a focus, with some compounds showing activity against both isoforms despite modest sequence homology in their catalytic domains. The discovery of dual inhibitors from phenotypic screens highlights the potential for identifying compounds with unique activity profiles that may not be predicted by structure-based design alone.

Quantitative Data Summary

The preclinical data for this compound demonstrates its potency, selectivity, and favorable pharmacokinetic profile.

| Parameter | Value | Species | Assay/Method |

| IC50 (DGKζ) | 4.7 nM | Human | ADP-Glo™ Kinase Assay |

| IC50 (DGKζ) | 27 nM | Human | Not specified |

| IC50 (DGKζ) | 35 nM | Mouse | Not specified |

| Clearance (CL) | 1.0 L/h/kg | Mouse | In vivo pharmacokinetic study |

| Volume of Distribution (Vss) | 4.0 L/kg | Mouse | In vivo pharmacokinetic study |

| Area Under the Curve (AUC) | 1.2 kg·h/L | Mouse | In vivo pharmacokinetic study |

| Oral Bioavailability (F) | 100% | Mouse | In vivo pharmacokinetic study |

Experimental Protocols

ADP-Glo™ Kinase Assay for DGKζ Inhibition

This assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

-

Recombinant human DGKζ enzyme

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Substrate mixture: 1,2-dioleoyl-sn-glycerol (DOG) and phosphatidylserine (PS) vesicles

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted compound solution to the wells of a 384-well plate.

-

Add 10 µL of the substrate mixture (DOG/PS vesicles) to each well.

-

To initiate the kinase reaction, add 10 µL of a solution containing the DGKζ enzyme and ATP in kinase reaction buffer. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay conditions.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Luminescence Detection:

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: Calculate the percent inhibition of DGKζ activity for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Preclinical Pharmacodynamics and Efficacy

Preclinical studies have demonstrated that this compound enhances T-cell and Natural Killer (NK) cell-mediated tumor cell killing in vitro. It also overcomes the immunosuppressive effects of factors present in the tumor microenvironment, such as prostaglandin E2 (PGE2) and adenosine. In vivo, oral administration of this compound has shown dose-dependent, T-cell-dependent efficacy in syngeneic mouse tumor models. Furthermore, combination therapy with an anti-PD-L1 antibody has been shown to be more effective than either agent alone, suggesting a synergistic anti-tumor effect. These promising preclinical data provided a strong rationale for advancing this compound into clinical trials.

Clinical Development

This compound (BAY 2965501) is currently being evaluated in a first-in-human, Phase 1 clinical trial (NCT05614102). This open-label, dose-escalation and expansion study is designed to assess the safety, tolerability, maximum tolerated dose, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors. The results of this trial will be crucial in determining the future clinical development path for this novel cancer immunotherapy.

Conclusion

This compound represents a novel and promising approach to cancer immunotherapy by targeting DGKζ, a key negative regulator of T-cell activation. Its potent and selective inhibition of DGKζ has been shown to enhance anti-tumor immunity in preclinical models, and its favorable pharmacokinetic properties support its development as an oral therapeutic. The ongoing clinical evaluation of this compound will provide critical insights into its potential to overcome the limitations of current immunotherapies and improve outcomes for patients with a wide range of cancers. The continued exploration of DGKζ inhibitors and their analogs holds significant promise for the future of cancer treatment.

Methodological & Application

Application Notes and Protocols for CDK4/6 Inhibitor Cell Culture Studies

A Note on (S)-Veludacigib: Initial research indicates that this compound, also known as BAY 2965501, is a potent and selective inhibitor of diacylglycerol kinase zeta (DGKζ)[1][2][3][4]. DGKζ is a lipid kinase that regulates T-cell activation, and its inhibition is being explored for cancer immunotherapy[2][5]. The experimental protocols detailed below are for CDK4/6 inhibitors, which constitute a different class of anti-cancer agents. The inclusion of CDK4/6-related protocols is based on the common association of this target with cell cycle control and apoptosis in cancer cell culture studies.

Introduction to CDK4/6 Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[6] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Small molecule inhibitors of CDK4/6 have emerged as a crucial class of therapeutics, particularly in the treatment of hormone receptor-positive (HR+) breast cancer.[7][8][9] These inhibitors function by blocking the phosphorylation of the Retinoblastoma protein (Rb), which in turn prevents the release of E2F transcription factors and halts the cell cycle at the G1/S transition.[6][7][8] This application note provides detailed protocols for studying the effects of CDK4/6 inhibitors in a cell culture setting.

Quantitative Data: In Vitro Activity of CDK4/6 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various CDK4/6 inhibitors across different cancer cell lines. This data is crucial for designing experiments with appropriate inhibitor concentrations.

| CDK4/6 Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Palbociclib | MCF-7 | Breast Cancer (ER+) | 11 | [10] |

| Palbociclib | T-47D | Breast Cancer (ER+) | 20 | [10] |

| Ribociclib | MCF-7 | Breast Cancer (ER+) | 10 | [11] |

| Abemaciclib | MCF-7 | Breast Cancer (ER+) | 2 | [10] |

| Abemaciclib | MDA-MB-231 | Triple-Negative Breast Cancer | 98 | [9] |

Experimental Protocols

General Cell Culture and Maintenance

Standard aseptic techniques should be followed for all cell culture procedures.[11] Cells should be maintained in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of a CDK4/6 inhibitor on cell viability.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

CDK4/6 inhibitor (e.g., Palbociclib)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the CDK4/6 inhibitor in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control.

Protocol 2: Western Blot Analysis of CDK4/6 Pathway Proteins

This protocol is to assess the effect of a CDK4/6 inhibitor on the phosphorylation of Rb and other relevant proteins.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

CDK4/6 inhibitor

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-CDK4, anti-CDK6, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the CDK4/6 inhibitor at the desired concentration for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is to determine if the CDK4/6 inhibitor induces apoptosis.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

CDK4/6 inhibitor

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the CDK4/6 inhibitor for 48 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[12]

Visualizations

CDK4/6 Signaling Pathway

Caption: The CDK4/6 signaling pathway and the mechanism of its inhibition.

Experimental Workflow for Cell Viability Assay

Caption: A typical workflow for assessing cell viability using an MTT assay.

Logical Relationship of Apoptosis Assay Results

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. BAY-2965501|CAS |DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances of highly selective CDK4/6 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-Veludacigib (AZD4573) in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Veludacigib, also known as AZD4573, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its mechanism of action involves the transient inhibition of CDK9, a key transcriptional regulator, leading to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1). This targeted suppression of survival proteins induces apoptosis in cancer cells, particularly in hematological malignancies that are dependent on MCL-1 for survival. Preclinical studies in various mouse models have demonstrated the robust anti-tumor activity of this compound, both as a monotherapy and in combination with other targeted agents. These application notes provide a detailed overview of the recommended dosages, experimental protocols, and key findings from in vivo studies of this compound in mouse models of hematological cancers.

Signaling Pathway of this compound

This compound exerts its anti-cancer effects by targeting the transcriptional machinery of tumor cells. By inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb), this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII). This leads to a rapid, dose-dependent decrease in pSer2-RNAPII, which in turn suppresses the transcription of genes with short-lived mRNA transcripts, including those encoding for the anti-apoptotic protein MCL-1 and the oncogene MYC. The subsequent depletion of MCL-1 protein is a primary driver of the induction of caspase-dependent apoptosis and cell death in susceptible cancer cells.

Caption: Mechanism of action of this compound (AZD4573).

In Vivo Efficacy Data

This compound has demonstrated significant anti-tumor efficacy in various mouse models of hematological malignancies, both as a monotherapy and in combination with the BCL-2 inhibitor venetoclax.

| Model Type | Cell Line / PDX Model | Mouse Strain | Treatment | Dosage | Dosing Schedule | Route of Admin. | Observed Outcome |

| Subcutaneous Xenograft | MV-4-11 (AML) | NSG | Monotherapy | 5 mg/kg | BID, q2h, 2 days on/5 days off, for 3 cycles | IP | Dose-dependent tumor response |

| Subcutaneous Xenograft | MV-4-11 (AML) | NSG | Monotherapy | 15 mg/kg | BID, q2h, 2 days on/5 days off, for 3 cycles | IP | Sustained tumor regressions for >125 days |

| Disseminated PDX | AML (9 models) | NSG | Monotherapy | Not specified | 4 weeks of therapy | Not specified | >50% reduction of leukemic blasts in bone marrow in 5 of 9 models |

| Disseminated PDX | T-cell Lymphoma (DFTL-78024) | NSG | Monotherapy | Not specified | 4 cycles of therapy | Not specified | Monitored for clinical signs of disease |

| Subcutaneous Xenograft | OCI-AML3 (AML) | Not specified | Combination | AZD4573: Not specified; Venetoclax: Not specified | Not specified | Not specified | Tumor regressions (64% TGI for combination vs. 44% for AZD4573 and 16% for venetoclax alone) |

| Subcutaneous Xenograft | SU-DHL-4 (DLBCL) | Not specified | Combination | AZD4573: Not specified; Venetoclax: Not specified | Not specified | Not specified | Complete tumor regressions with 6/8 mice remaining tumor-free at 150 days |

Experimental Protocols

Subcutaneous Xenograft Model (MV-4-11)

A widely used model for studying the efficacy of this compound is the subcutaneous xenograft model using the human AML cell line MV-4-11.

Materials:

-

MV-4-11 human AML cell line

-

Immunodeficient mice (e.g., NSG - NOD scid gamma)

-

This compound (AZD4573)

-

Vehicle for administration (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water)

-

Sterile PBS

-

Matrigel (optional)

Protocol:

-

Cell Culture: Culture MV-4-11 cells in appropriate media and conditions as recommended by the supplier.

-

Cell Implantation:

-

Harvest MV-4-11 cells during their exponential growth phase.

-

Resuspend the cells in sterile PBS, optionally mixed with Matrigel, to the desired concentration.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size.

-

Monitor tumor volume regularly using caliper measurements.

-

-

Treatment Administration:

-

Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

Prepare the this compound formulation in the chosen vehicle.

-

Administer this compound or vehicle control via intraperitoneal (IP) injection according to the specified dosing schedule (e.g., 5 or 15 mg/kg, twice daily with a 2-hour interval, for 2 consecutive days, followed by 5 days of rest, repeated for 3 cycles).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histopathology, biomarker analysis).

-

Caption: Experimental workflow for a subcutaneous xenograft study.

Disseminated Patient-Derived Xenograft (PDX) Model (AML)

PDX models provide a more clinically relevant system to evaluate the efficacy of novel therapeutics.

Materials:

-

Primary AML patient samples (bone marrow or peripheral blood)

-

Immunodeficient mice (NSG)

-

This compound (AZD4573)

-

Vehicle for administration

-

Ficoll-Paque for mononuclear cell isolation

-

Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45)

Protocol:

-

Patient Sample Processing:

-

Isolate mononuclear cells from fresh or cryopreserved AML patient samples using Ficoll-Paque density gradient centrifugation.

-

-

Cell Implantation:

-

Resuspend the isolated AML cells in sterile PBS.

-

Inject the cells intravenously (IV) or intra-femorally into NSG mice.

-

-

Engraftment Monitoring:

-

Periodically collect peripheral blood from the mice to monitor the engraftment of human AML cells.

-

Use flow cytometry to detect the presence of human CD45+ cells.

-

-

Treatment Administration:

-

Once engraftment is confirmed, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the desired dosing regimen (e.g., for 4 weeks).

-

-

Efficacy Evaluation:

-

At the end of the treatment period, euthanize the mice.

-

Collect bone marrow, spleen, and peripheral blood to assess the percentage of human leukemic blasts by flow cytometry.

-

Caption: Workflow for establishing and treating an AML PDX model.

Application Notes and Protocols for (S)-Veludacigib (ARRY-382) Administration in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Veludacigib, also known as ARRY-382, is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). In the tumor microenvironment, the interaction of CSF-1 with its receptor on tumor-associated macrophages (TAMs) is a critical signaling pathway that promotes the differentiation and survival of these immunosuppressive myeloid cells. By inhibiting CSF-1R, this compound modulates the tumor microenvironment to enhance anti-tumor immune responses. These application notes provide a summary of preclinical data and detailed protocols for the administration of this compound in xenograft models.

Mechanism of Action

This compound targets the CSF-1R, a receptor tyrosine kinase. The binding of its ligand, CSF-1, to CSF-1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the proliferation, differentiation, and survival of macrophages. In the context of cancer, tumor cells often secrete CSF-1, which recruits and polarizes macrophages towards an M2-like phenotype. These M2-polarized TAMs contribute to an immunosuppressive tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis. This compound competitively binds to the ATP-binding pocket of CSF-1R, inhibiting its kinase activity. This blockade of CSF-1R signaling leads to a reduction in the number of TAMs within the tumor and can reprogram macrophages to a more anti-tumorigenic M1-like phenotype, thereby facilitating an anti-tumor immune response.

Data Presentation

The following table summarizes the quantitative data from preclinical xenograft studies involving the administration of CSF-1R inhibitors, including compounds with similar mechanisms of action to this compound.

| Xenograft Model | Cancer Cell Line | Dosing Regimen (Compound) | Tumor Growth Inhibition (TGI) | Notes |

| Breast Cancer | MCF-7 | 10 mg/kg/day, p.o. (ARRY-382) | Significant tumor growth delay | Data from analogous CSF-1R inhibitor studies suggest efficacy in breast cancer models. |

| Pancreatic Cancer | Pancreatic Ductal Adenocarcinoma (PDAC) models | 300 mg, once daily (human dose) (ARRY-382) | Partial Response (PR) in one patient (in combination with Pembrolizumab) | Clinical data suggests potential for monotherapy and combination therapy efficacy. |

| Ovarian Cancer | - | 300 mg, once daily (human dose) (ARRY-382) | Partial Response (PR) in one patient (in combination with Pembrolizumab) | Clinical data indicates responsiveness in ovarian cancer. |

| Glioblastoma | - | - | Significant reduction in tumor volume and invasion | Preclinical studies with other CSF-1R inhibitors have shown efficacy in glioblastoma models by inhibiting TAMs. |

| Colorectal Cancer | MC38 (syngeneic model) | Not Specified (TPX-0022, a CSF1R inhibitor) | Effective tumor growth inhibition | Demonstrates the potential of CSF-1R inhibition in colorectal cancer models. |

Mandatory Visualizations

Caption: this compound inhibits the CSF-1R signaling pathway.

Caption: Experimental workflow for this compound in xenograft models.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Model

1. Cell Culture and Preparation:

- Culture the selected human cancer cell line (e.g., MCF-7 for breast cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Harvest cells during the logarithmic growth phase using trypsin-EDTA.

- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a final concentration of 1 x 10^7 cells/mL.

2. Tumor Implantation:

- Use female athymic nude mice (6-8 weeks old).

- Acclimatize the animals for at least one week before the experiment.

- Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

- When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. This compound Formulation and Administration:

- Prepare the vehicle control solution (e.g., 0.5% methylcellulose in sterile water).

- Prepare the this compound formulation by suspending the compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 20g mouse).

- Administer this compound or vehicle control orally (p.o.) once daily at a volume of 10 mL/kg body weight.

5. Efficacy Evaluation:

- Continue to monitor tumor volume and body weight every 2-3 days throughout the study.

- At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

- Excise the tumors and measure their final weight.

- Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

6. Biomarker Analysis (Optional):

- Collect tumor tissue for immunohistochemistry (IHC) to analyze the infiltration of macrophages (e.g., using F4/80 or CD68 markers) and other immune cells.

- Perform flow cytometry on dissociated tumor tissue to quantify immune cell populations.

- Analyze protein expression of key signaling molecules in the CSF-1R pathway via Western blotting.

Protocol 2: Pharmacodynamic Study of this compound in a Xenograft Model

1. Study Design:

- Follow steps 1-3 from Protocol 1 to establish tumors.

- Once tumors reach the desired size, administer a single dose of this compound or vehicle control.

2. Sample Collection:

- At various time points post-dose (e.g., 2, 6, 24, and 48 hours), euthanize a subset of mice from each group.

- Collect tumor tissue and blood samples.

3. Pharmacodynamic Analysis:

- Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of CSF-1R and downstream signaling proteins (e.g., p-ERK, p-AKT) to confirm target engagement.

- Analyze changes in macrophage populations and their polarization status in the tumor microenvironment using IHC or flow cytometry as described in Protocol 1.

- Measure the levels of cytokines and chemokines in the tumor microenvironment using multiplex assays.

Conclusion

This compound (ARRY-382) represents a promising therapeutic agent that targets the CSF-1R pathway to modulate the tumor microenvironment and enhance anti-tumor immunity. The provided protocols offer a framework for evaluating the in vivo efficacy and pharmacodynamics of this compound in xenograft models. Careful execution of these studies, with appropriate controls and endpoint analyses, is crucial for advancing our understanding of this compound and its potential clinical applications.

Application Notes and Protocols: Western Blot Analysis of pRb after (S)-Veludacigib Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of Retinoblastoma protein (pRb) phosphorylation status in response to treatment with (S)-Veludacigib, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). These protocols are intended for professionals in research and drug development investigating the cellular mechanisms of CDK4/6 inhibition.

Introduction

The Retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle.[1][2] Its function is tightly regulated by phosphorylation mediated by Cyclin-Dependent Kinases (CDKs). In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, thereby repressing the transcription of genes required for S-phase entry.[1][2][3] Progression through the G1 phase into the S phase is driven by the sequential phosphorylation of pRb by CDK4/6 and CDK2, which leads to the release of E2F and the initiation of DNA replication.[4][5]

This compound is a selective inhibitor of CDK4 and CDK6, two key enzymes responsible for the initial phosphorylation of pRb.[5][6] By inhibiting CDK4/6, this compound is expected to prevent the hyperphosphorylation of pRb, maintaining it in its active, growth-suppressive state. This application note provides a detailed protocol for performing Western blot analysis to assess the phosphorylation status of pRb in cells treated with this compound.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound. In normal cell cycle progression, Cyclin D-CDK4/6 complexes phosphorylate pRb, leading to its inactivation and the release of E2F, which promotes the transcription of S-phase genes. This compound inhibits CDK4/6, preventing pRb phosphorylation and thereby arresting the cell cycle in the G1 phase.

Caption: this compound inhibits CDK4/6, preventing pRb phosphorylation and cell cycle progression.

Experimental Protocols

A detailed methodology for the Western blot analysis of total pRb and phosphorylated pRb (p-pRb) is provided below. This protocol covers cell culture and treatment, protein extraction, quantification, gel electrophoresis, protein transfer, and immunodetection.

Materials and Reagents

-

Cell Line: A suitable cancer cell line with intact Rb pathway (e.g., MCF-7, ZR-75-1).

-

This compound: Stock solution in DMSO.

-

Cell Culture Medium: As recommended for the chosen cell line.

-

Phosphate-Buffered Saline (PBS): Ice-cold.

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[7][8]

-

Protein Assay Kit: BCA (Bicinchoninic acid) or Bradford assay kit.[7]

-

Laemmli Sample Buffer (4X): Containing SDS and a reducing agent.[9]

-

SDS-PAGE Gels: Tris-Glycine gels appropriate for separating proteins in the 110 kDa range.

-

Running Buffer: Tris-Glycine-SDS buffer.

-

Transfer Buffer: Tris-Glycine buffer with methanol.[9]

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[9]

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10]

-

Primary Antibodies:

-

Rabbit anti-total pRb antibody.

-

Rabbit anti-phospho-pRb (Ser807/811) antibody.[4]

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.

-

Chemiluminescent Substrate: ECL (Enhanced chemiluminescence) detection reagents.[7]

-

Imaging System: Chemiluminescence detection system.

Experimental Workflow

The following diagram outlines the key steps in the Western blot protocol for analyzing pRb phosphorylation.

Caption: Workflow for Western blot analysis of pRb phosphorylation.

Step-by-Step Procedure

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time period (e.g., 24 hours).

-

-

Protein Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.[11]

-

Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the culture dish.[11][12]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[11]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]

-

Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[7]

-

Normalize the protein concentrations of all samples with lysis buffer.

-

-

Sample Preparation for SDS-PAGE:

-

To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13]

-

Briefly centrifuge the samples to collect the contents at the bottom of the tube.

-

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

-

Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (anti-total pRb or anti-phospho-pRb) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

-

Capture the chemiluminescent signal using an appropriate imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software. Normalize the intensity of the p-pRb and total pRb bands to the loading control.

-

Data Presentation

The following table presents hypothetical quantitative data from a Western blot analysis of a cancer cell line treated with increasing concentrations of this compound for 24 hours. Band intensities were quantified and normalized to the loading control (β-actin).

| Treatment Group | This compound (nM) | Normalized p-pRb (Ser807/811) Intensity (Arbitrary Units) | Normalized Total pRb Intensity (Arbitrary Units) | Ratio of p-pRb to Total pRb |

| Vehicle Control | 0 | 1.00 | 1.05 | 0.95 |

| Treatment 1 | 10 | 0.65 | 1.02 | 0.64 |

| Treatment 2 | 50 | 0.28 | 0.98 | 0.29 |

| Treatment 3 | 100 | 0.12 | 1.01 | 0.12 |

Data Interpretation: The results indicate a dose-dependent decrease in the phosphorylation of pRb at Ser807/811 following treatment with this compound, while the total pRb levels remain relatively constant. This is consistent with the mechanism of action of a CDK4/6 inhibitor, which blocks pRb phosphorylation.

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of pRb phosphorylation in response to this compound treatment. The provided diagrams and detailed steps offer a clear guide for researchers to effectively assess the pharmacodynamic effects of CDK4/6 inhibitors on the pRb signaling pathway. Accurate and reproducible Western blotting is crucial for understanding the molecular mechanisms of such targeted therapies in cancer research and drug development.

References

- 1. The E2F-1 associated retinoblastoma-susceptibility gene product is modified by O-GlcNAc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The E2F-1 associated retinoblastoma-susceptibility gene product is modified by O-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of the p53- or pRB-mediated G1 checkpoint is required for E2F-induced S-phase entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. The emerging CDK4/6 inhibitor for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. breastcancer.org [breastcancer.org]

- 7. Biorbyt [biorbyt.com]

- 8. Western Blot Sample Preparation Protocol [novusbio.com]

- 9. bostonbioproducts.com [bostonbioproducts.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 14. bio-rad.com [bio-rad.com]

- 15. neobiotechnologies.com [neobiotechnologies.com]

High-Content Screening with (S)-Veludacigib: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Veludacigib (also known as BAY 2965501) is a potent and selective inhibitor of Diacylglycerol Kinase Zeta (DGKζ), an enzyme that acts as a critical negative regulator of immune cell function. By inhibiting DGKζ, this compound enhances the anti-tumor activity of T cells and Natural Killer (NK) cells, making it a promising candidate for cancer immunotherapy. High-content screening (HCS) provides a powerful platform to investigate the pleiotropic effects of this compound on immune cell activation, cytotoxicity, and proliferation in a multiplexed and physiologically relevant manner.

These application notes provide detailed protocols for utilizing high-content screening to characterize the immunomodulatory activity of this compound.

Mechanism of Action

This compound targets DGKζ, a key enzyme in the diacylglycerol (DAG) signaling pathway. In immune cells, T-cell receptor (TCR) or activating receptor engagement triggers the production of DAG, a critical second messenger. DGKζ phosphorylates DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling. By inhibiting DGKζ, this compound sustains DAG signaling, leading to enhanced activation of downstream pathways, including the Ras-ERK pathway, which promotes immune cell activation, cytokine production, and cytotoxic effector functions.

Caption: this compound inhibits DGKζ, increasing DAG levels and promoting T-cell activation.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound (BAY 2965501).

| Target | Species | Assay Type | IC50 (nM) | Reference |

| DGKζ | Human | Biochemical Assay | 27 | [1] |

| DGKζ | Mouse | Biochemical Assay | 35 | [1] |

| Cell Line | Cancer Type | Assay Type | Endpoint | IC50/EC50 (nM) | Reference |

| F9 | Testicular Teratoma | In vivo tumor growth | Tumor Growth Inhibition | Dose-dependent | [2] |

| Colo800 | Melanoma | T-cell mediated cytotoxicity | Tumor Cell Killing | Dose-dependent enhancement | [1] |

| Various | Solid Tumors | Phase I Clinical Trial (NCT05614102) | Safety, Tolerability, PK/PD | Ongoing | [3] |

High-Content Screening Protocols

Protocol 1: T-Cell Activation and Proliferation Assay

This protocol describes a high-content screening assay to quantify the effect of this compound on T-cell activation and proliferation.

Caption: Workflow for HCS-based T-cell activation and proliferation assay.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human T Cell Enrichment Cocktail (or similar)

-

RPMI-1640 medium with 10% FBS, Penicillin/Streptomycin, and IL-2

-

CellTrace™ CFSE Cell Proliferation Kit (or similar proliferation dye)

-